1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structure and properties. This compound features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an isopropyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylhydrazine with isopropyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3,4-Dichlorophenylacetic acid: Known for its use in the synthesis of various pharmaceuticals.
Thiazole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H12Cl2N2O2 |
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Molecular Weight |
299.15 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7(2)12-6-11(13(18)19)16-17(12)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3,(H,18,19) |
InChI Key |
NUISQIYZXJTEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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